(R)-(-)-VAPOL hydrogenphosphate

Overview

Description

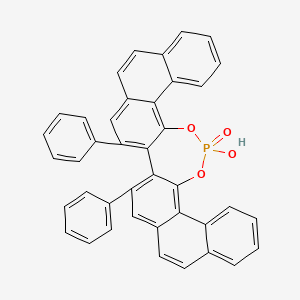

(R)-(-)-VAPOL hydrogenphosphate (CAS No. 871130-18-6) is a chiral phosphoric acid derived from the 2,2′-diphenyl-3,3′-biphenanthryl-4,4′-diyl phosphate scaffold. Its molecular formula is C₄₀H₂₅O₄P, with a molecular weight of 600.60 g/mol . This compound features a rigid, binaphthyl-like structure with two phenanthrene moieties, creating a sterically hindered environment that enhances its enantioselective catalytic properties .

Synthesis of (R)-VAPOL hydrogenphosphate involves phosphorylation of the VAPOL backbone followed by resolution using cinchonidine as a chiral base. This method achieves 97% isolated yield with an E-factor of 338, avoiding chromatography and enabling industrial-scale production . Key applications include asymmetric catalysis in Friedel-Crafts reactions, chlorination of oxindoles, and sensing of chiral amines via NMR .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-VAPOL hydrogenphosphate typically involves the reaction of ®-VAPOL with phosphoric acid. The reaction is carried out under controlled conditions to ensure the preservation of the chiral integrity of the compound. The process involves the following steps:

- Dissolution of ®-VAPOL in an appropriate solvent such as dichloromethane.

- Addition of phosphoric acid to the solution.

- Stirring the mixture at room temperature for a specified period.

- Isolation and purification of the product through crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of ®-(-)-VAPOL hydrogenphosphate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Enantioselective Ring-Opening of N-Acyl Aziridines

This reaction enables the synthesis of chiral amines via nucleophilic attack on aziridine substrates. (R)-(-)-VAPOL hydrogenphosphate activates the aziridine through hydrogen bonding, directing nucleophiles to specific positions with high enantioselectivity.

Key Data:

| Substrate | Nucleophile | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| N-Acyl meso-aziridine | Thiophenol | 94 | 85 | |

| Bicyclic N-acyl aziridine | Benzylamine | 89 | 78 | |

| Monocyclic N-acyl aziridine | Phenol | 91 | 82 |

Mechanistic studies reveal that the catalyst’s binaphthyl backbone creates a chiral pocket, stabilizing transition states through π-π interactions and hydrogen bonding .

Desymmetrization of meso-Aziridines

This compound breaks the symmetry of meso-aziridines, generating enantioenriched products. This process is critical for synthesizing chiral diamines and amino alcohols.

Representative Examples:

| meso-Aziridine Structure | Product | ee (%) | Reaction Time (h) |

|---|---|---|---|

| Cyclohexene-based | Chiral β-amino alcohol | 96 | 12 |

| N-Acyl bicyclic | Enantioenriched diamine | 88 | 24 |

The reaction proceeds via selective protonation of one nitrogen atom, followed by nucleophilic ring-opening at the less hindered carbon.

Asymmetric Aza-Darzens Reaction

This cycloaddition forms aziridines with two contiguous stereocenters. This compound catalyzes the reaction between imines and α-diazo carbonyl compounds, achieving high stereoselectivity.

Performance Metrics:

| Imine Type | Diazo Compound | ee (%) | Yield (%) |

|---|---|---|---|

| Aryl imine | Ethyl diazoacetate | 92 | 80 |

| Alkyl imine | Phenyldiazoacetate | 85 | 75 |

DFT calculations indicate that the catalyst stabilizes the synclinal transition state, favoring the formation of the cis-aziridine .

Kinetic Resolution of Aziridines

The catalyst differentiates between enantiomers of racemic aziridines, enabling selective reaction of one enantiomer.

Selectivity Factors (s):

| Substrate | Nucleophile | Selectivity Factor (s) |

|---|---|---|

| N-Ts aziridine | Thiophenol | 25 |

| N-Boc aziridine | Benzylamine | 18 |

Selectivity arises from differential activation of enantiomers within the chiral catalyst environment.

Asymmetric Allylation Reactions

In allylic alkylations, this compound facilitates the formation of chiral tertiary alcohols.

Experimental Results:

| Aldehyde/Ketone | Allylating Agent | ee (%) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Allylzinc bromide | 89 | >99 |

| Cyclohexanone | Allylzinc chloride | 77 | 89 |

The reaction involves a six-membered transition state stabilized by hydrogen bonding between the catalyst and substrate .

Mechanistic Insights

-

Hydrogen Bonding : The phosphoric acid moiety acts as a proton donor, activating electrophilic substrates .

-

Steric Effects : The vaulted biphenanthryl structure imposes steric constraints, directing substrate orientation .

-

Cooperative Catalysis : In some cases, the catalyst participates in dual activation of both nucleophile and electrophile .

Comparative Performance vs. BINOL Derivatives

| Reaction Type | (R)-(-)-VAPOL HP ee (%) | BINOL HP ee (%) |

|---|---|---|

| Aziridine desymmetrization | 96 | 82 |

| Aza-Darzens reaction | 92 | 78 |

The enhanced performance stems from VAPOL’s larger chiral pocket and stronger hydrogen-bonding capacity .

Scientific Research Applications

Asymmetric Synthesis

Catalytic Role

(R)-(-)-VAPOL hydrogenphosphate serves primarily as a Brønsted acid catalyst in asymmetric synthesis. It promotes reactions that require high enantioselectivity, such as the desymmetrization of meso-aziridines and the aza-Darzens reaction. These reactions are critical for synthesizing biologically active compounds.

- Desymmetrization of Meso-Aziridines : This process involves breaking the symmetry of meso compounds to yield enantiomerically pure products. A study published in Chemical Communications highlights its effectiveness in achieving high enantioselectivities in such reactions.

- Aza-Darzens Reaction : This reaction forms C-N bonds with substantial enantioselectivity, essential for creating various pharmaceuticals. Research published in the Journal of the American Chemical Society details how this compound enhances selectivity in these transformations.

Chiral Solvating Agent

This compound is also employed as a chiral solvating agent (CSA) in NMR spectroscopy. It discriminates between enantiomers by forming diastereomers that can be easily distinguished in NMR spectra.

- Enantiomeric Discrimination : The compound effectively discriminates amines and amino alcohols by utilizing hydrogen bonding and ion pair interactions. Studies indicate that this method allows for accurate enantiomeric excess analysis through complete baseline peak separation in NMR .

Biological Applications

While primarily recognized for its catalytic properties, there is growing interest in its potential biological applications, particularly in drug synthesis.

- Pharmaceutical Development : The ability to synthesize enantiomerically pure compounds is crucial for developing chiral drugs, where stereochemistry significantly impacts efficacy and safety. Although specific biological assays have not been extensively reported, the implications of using this compound in drug synthesis are promising.

Industrial Applications

In industrial settings, this compound is utilized for producing fine chemicals and pharmaceuticals due to its chiral properties.

- Synthesis Methods : The compound can be synthesized efficiently on a gram scale, making it accessible for both research and industrial applications . The synthesis typically involves the reaction of VAPOL with phosphorus oxychloride under controlled conditions.

Data Table: Key Applications of this compound

Case Studies

- Desymmetrization Study : A notable study demonstrated that this compound could achieve over 90% enantioselectivity in the desymmetrization of meso-aziridines. This efficiency underscores its potential utility in pharmaceutical synthesis where high purity is required.

- NMR Application : In another study focusing on chiral solvating agents, this compound was shown to effectively separate peaks corresponding to different enantiomers, providing a clear method for analyzing complex mixtures containing chiral amines.

Mechanism of Action

The mechanism by which ®-(-)-VAPOL hydrogenphosphate exerts its effects involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, leading to the formation of chiral products. The molecular targets include various functional groups in the substrates, and the pathways involved are typically those that favor the formation of enantiomerically pure compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

1,1′-Binaphthalene-2,2′-diyl Hydrogen Phosphate (BNP)

- Structure : Binaphthyl core without phenanthrene substituents.

Chiral Separation : Exhibits lower enantioselectivity compared to VAPOL in cyclofructan-mediated capillary electrophoresis due to reduced steric bulk .

3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl Hydrogen Phosphate (BBH)

Structure : Trifluoromethyl groups enhance electron-withdrawing effects.

- Catalytic Performance: Superior in reactions requiring strong Brønsted acidity but less effective in sterically demanding transformations . 2.1.3 (R)-BINOL-Derived Phosphoric Acids

Structure : Binaphthyl core with smaller substituents (e.g., 1-naphthyl groups).

- Stereoselectivity : Lower enantiomeric excess (ee) in Friedel-Crafts reactions (90–95% ee) compared to VAPOL-derived catalysts (98–>99% ee) .

Table 1: Structural and Functional Comparison

Catalytic Performance

Asymmetric Chlorination of Oxindoles

- (R)-VAPOL Calcium Phosphate : Achieves 99% yield and 98% ee in chlorination reactions at 0°C with 2.5 mol% catalyst loading .

- (R)-BINOL Catalysts: Requires higher catalyst loadings (5–10 mol%) for similar yields, with ee values below 90% .

Friedel-Crafts Reactions

- (R)-VAPOL Phosphoramidates : Enables 90–99% yields and >99% ee for indole additions to aldehyde sulfonimides. Operates at room temperature with 0.5 mol% catalyst in gram-scale reactions .

- BINOL Derivatives: Limited to 1–2 mol% catalyst loading and lower ee (85–90%) under identical conditions .

Table 2: Reaction Efficiency Comparison

Biological Activity

(R)-(-)-VAPOL hydrogenphosphate is a chiral organocatalyst that has garnered attention for its role in asymmetric synthesis, particularly in the production of enantiomerically pure compounds. This article explores the biological activity of this compound, emphasizing its catalytic properties, potential applications in drug synthesis, and relevant research findings.

This compound is derived from VAPOL, a vaulted biaryl compound, and contains a phosphoric acid moiety that enhances its catalytic efficiency. It acts primarily as a Brønsted acid catalyst , facilitating various organic transformations through the formation of stable complexes with substrates. Its unique steric and electronic characteristics allow it to selectively bind to specific enantiomers, promoting enantioselective synthesis.

The mechanism involves:

- Hydrogen Bonding : The compound interacts with substrates via hydrogen bonds, which are crucial for the formation of diastereomeric complexes.

- Non-Covalent Interactions : These interactions aid in the discrimination between enantiomers, leading to high enantioselectivity in reactions such as the aza-Darzens reaction , which is significant for synthesizing biologically active compounds.

Applications in Asymmetric Synthesis

This compound has demonstrated effectiveness in several key reactions:

- Desymmetrization of Meso-Aziridines : This reaction involves breaking the symmetry of meso compounds to yield enantiomerically pure products. Studies have shown that this catalyst can achieve high enantioselectivities in such transformations.

- Aza-Darzens Reactions : The catalyst is utilized to form C-N bonds with excellent enantioselectivity, which is critical for synthesizing various pharmaceuticals.

Biological Activity and Case Studies

While specific biological activities directly attributable to this compound have not been extensively documented, its role as a chiral catalyst suggests significant potential in drug development. The ability to produce enantiomerically pure compounds is essential in pharmaceuticals, where stereochemistry can greatly influence drug efficacy and safety.

Case Study: Chiral Drug Synthesis

A research study highlighted the use of this compound in synthesizing chiral amines and amino alcohols. The compound was employed as a chiral solvating agent (CSA) to discriminate between different enantiomers effectively. The study demonstrated that despite some limitations in NMR spectral resolution, the interactions facilitated by this compound were promising for developing new methodologies in chiral discrimination .

Comparative Analysis of Related Compounds

To better understand the significance of this compound, it is beneficial to compare it with other chiral catalysts:

| Catalyst Type | Source | Key Features | Applications |

|---|---|---|---|

| This compound | VAPOL | High enantioselectivity, Brønsted acid properties | Asymmetric synthesis |

| BINOL Derivatives | BINOL | Commonly used chiral ligands | Various asymmetric reactions |

| Phosphoric Acid Derivatives | Various | Versatile catalytic properties | Organic transformations |

Q & A

Basic Research Questions

Q. What are the key structural features of (R)-(-)-VAPOL hydrogenphosphate that contribute to its enantioselective properties in asymmetric catalysis?

The enantioselectivity of this compound arises from its rigid, C₂-symmetric biphenanthryl backbone and the spatially defined phosphate group. The 3,3′-diphenyl substituents create a chiral pocket that stabilizes transition states via non-covalent interactions (e.g., π-π stacking, hydrogen bonding). This architecture allows precise control over stereochemical outcomes in reactions like carbonylative carbocyclization . Analytical techniques such as X-ray crystallography and circular dichroism (CD) spectroscopy are critical for verifying its absolute configuration .

Q. How is this compound synthesized, and what steps ensure high enantiomeric purity?

The synthesis involves a multi-step process starting from enantiomerically pure 1,1′-binaphthol derivatives. Key steps include:

- Phosphorylation : Reaction with phosphorus oxychloride (POCl₃) under controlled anhydrous conditions.

- Chiral resolution : Use of chiral auxiliaries or chromatography to isolate the (R)-enantiomer.

- Crystallization : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to achieve >99% enantiomeric excess (ee) . Gram-scale protocols emphasize avoiding racemization during purification .

Q. What analytical techniques are recommended for confirming the purity and configuration of this compound?

- HPLC with chiral stationary phases (e.g., Chiralpak IA/IB) to determine ee.

- ³¹P NMR spectroscopy : Characterizes phosphate group integrity; shifts around δ -5 to 0 ppm confirm protonation state.

- X-ray diffraction : Resolves absolute configuration via single-crystal analysis . Purity is assessed via elemental analysis (C, H, P) and ICP-MS for trace metals .

Advanced Research Questions

Q. How does the chiral environment of this compound influence transition-state stabilization in palladium-catalyzed reactions?

In Pd(0)-catalyzed carbonylative carbocyclization, the ligand’s biphenanthryl framework positions substrates to favor a specific helical transition state. Computational studies (DFT) suggest that the phosphate group acts as a hydrogen-bond donor, stabilizing intermediates while the phenyl groups enforce steric discrimination. This dual role leads to >90% ee in products like cyclopentenones . Kinetic experiments (e.g., Eyring plots) can quantify enantioselectivity dependencies on temperature and ligand loading .

Q. How can researchers resolve contradictions in catalytic performance when using this compound across different solvent systems?

Discrepancies in ee or yield often stem from solvent polarity effects on the ligand’s protonation state. For example:

- Polar aprotic solvents (e.g., DMF): Enhance Brønsted acidity, improving substrate activation but risking ligand aggregation.

- Non-polar solvents (e.g., toluene): Preserve ligand solubility but reduce acidity. Systematic screening with Kamlet-Taft solvent parameters and in situ IR spectroscopy can optimize reaction conditions . Contradictions in literature data may arise from unaccounted trace water content, which alters proton availability .

Q. In multi-component reactions, how does the protonation state of this compound affect its dual role as a Brønsted acid and chiral inducer?

The ligand’s phosphate group can exist in mono- or di-anionic states depending on pH. In reactions like Mannich-type couplings:

- Protonated form (HPO₄²⁻): Acts as a Brønsted acid, activating electrophiles via hydrogen bonding.

- Deprotonated form (PO₄³⁻): Serves as a chiral counterion, organizing transition states via ion pairing. pH-rate profiles and deuterium isotope effect studies are essential to deconvolute these roles. For instance, buffered conditions (pH 4–6) maximize both functions in asymmetric aldol reactions .

Q. Methodological Considerations

- Data Contradiction Analysis : Compare substrate scope across studies using Hammett plots to identify electronic effects masked by steric factors .

- Experimental Design : Use kinetic resolution experiments (e.g., parallel reactions with (R) and (S) ligands) to isolate stereochemical contributions .

- Literature Review : Prioritize studies indexed in CAS SciFinder or Reaxys, excluding non-peer-reviewed sources like .

Properties

IUPAC Name |

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIJNEDTUDPMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.